molecular formula C11H6F3NO3S B11837979 4-(4-(Trifluoromethoxy)phenyl)thiazole-2-carboxylic acid

4-(4-(Trifluoromethoxy)phenyl)thiazole-2-carboxylic acid

Cat. No.: B11837979
M. Wt: 289.23 g/mol
InChI Key: UFKVCURECFCTJS-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethoxy)phenyl)thiazole-2-carboxylic acid is a heterocyclic compound featuring a thiazole core with a carboxylic acid group at position 2 and a 4-(trifluoromethoxy)phenyl substituent at position 3. The trifluoromethoxy group (–OCF₃) is a strong electron-withdrawing moiety, enhancing the compound's lipophilicity and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)8-5-19-9(15-8)10(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKVCURECFCTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethoxy)phenyl)thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethoxy group enhances biological activity and selectivity.

Key Findings :

  • Anticancer Activity : Recent studies have shown that derivatives of thiazole compounds exhibit significant antiproliferative effects against cancer cell lines, such as melanoma and prostate cancer. For instance, modifications to the thiazole structure led to improved activity, with IC50 values in the low nanomolar range .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization, a vital process for cell division .
Compound Target Cancer Cell Line IC50 (μM)
SMART-1Melanoma0.4
SMART-2Prostate Cancer1.6

Agricultural Chemistry

Overview : The compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides.

Key Findings :

  • Fungicidal Activity : Thiazole derivatives have been identified as effective fungicides capable of controlling phytopathogenic fungi. Their application rates can be lower than traditional agents while maintaining effectiveness .
  • Environmental Impact : The unique chemical properties of these compounds help improve target specificity, reducing environmental residues and enhancing crop protection strategies .
Application Effectiveness
FungicidesHigh
HerbicidesModerate

Material Science

Overview : In material science, 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylic acid is explored for its potential in creating advanced materials.

Key Findings :

  • Thermal Stability and Chemical Resistance : The incorporation of this compound into polymers and coatings enhances their thermal stability and chemical resistance, making them suitable for high-performance applications .
  • Research Applications : Studies have demonstrated its utility in developing materials that require specific performance characteristics under extreme conditions.
Material Type Property Enhanced
PolymersThermal Stability
CoatingsChemical Resistance

Biochemical Research

Overview : This compound is a valuable tool in biochemical research, particularly in the study of biological pathways.

Key Findings :

  • Enzyme Inhibition Studies : It aids in understanding enzyme interactions and receptor binding mechanisms, which are crucial for drug discovery and development .
  • Pathway Analysis : Researchers utilize it to elucidate various biological processes related to disease mechanisms.
Research Focus Application Area
Enzyme InhibitionDrug Discovery
Receptor BindingMechanistic Studies

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethoxy)phenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the phenyl ring significantly influence solubility, reactivity, and biological activity. Below is a comparative table of key analogs:

Compound Name Substituent Carboxylic Acid Position Molecular Weight (g/mol) Key Properties
4-(4-(Trifluoromethoxy)phenyl)thiazole-2-carboxylic acid –OCF₃ 2 273.00 (calc) High lipophilicity (logP ~3.2)
4-(4-Fluorophenyl)thiazole-2-carboxylic acid –F 2 224.19 [M+H]+ Moderate logP (~2.5), polar
4-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid –CF₃ 2 274.24 [M+H]+ Higher logP (~3.5) than –OCF₃ analog
5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid –NH–C₆H₄–CF₃ 4 302.27 Steric hindrance from amino group
2-(4-Fluorophenyl)thiazole-4-carboxylic acid –F 4 224.19 (similar to above) Altered dipole due to COOH position

Key Observations :

  • Carboxylic Acid Position : Moving the COOH group from position 2 to 4 (e.g., 2-(4-fluorophenyl)thiazole-4-carboxylic acid) alters hydrogen-bonding capacity, affecting target binding .

Spectroscopic and Structural Insights

  • NMR Shifts : For 4-(4-fluorophenyl)thiazole-2-carboxylic acid, aromatic protons resonate at δ 8.08–8.03 ppm (ortho to –F) and δ 7.36–7.30 ppm (meta to –F) . In contrast, the –OCF₃ group in the target compound would deshield protons more strongly, likely shifting signals upfield.
  • Mass Spectrometry : The target compound’s [M+H]+ peak is expected near 274.24, aligning with its –OCF₃ analog .

Biological Activity

4-(4-(Trifluoromethoxy)phenyl)thiazole-2-carboxylic acid, with the CAS number 886367-05-1, is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C11_{11}H6_6F3_3NO3_3S
  • Molecular Weight : 289.23 g/mol
  • Boiling Point : Predicted at 409.8 ± 55.0 °C
  • Density : 1.519 ± 0.06 g/cm³
  • pKa : 2.76 ± 0.10

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. A series of related compounds were evaluated for their antiproliferative activity against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} (μM)
ATCAA-1Leukemia (CCRF-CEM)0.124
ATCAA-1Non-Small Cell Lung Cancer (NCI-H522)3.81
SMART SeriesMelanomaLow nM range

The mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cancer cell division and growth .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against flaviviruses. Thiazole derivatives have been shown to inhibit viral replication effectively:

CompoundVirus TypeInhibition Concentration (μM)
Phenylthiazole DerivativeYellow Fever Virus>50% inhibition at 50 μM

This suggests that thiazole compounds may serve as a template for developing antiviral agents targeting flavivirus infections .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural modifications. For instance, modifications in the phenyl or thiazole rings can enhance potency against specific targets:

  • Substituents such as trifluoromethoxy groups have been associated with increased activity.
  • The presence of bulky aromatic groups can maintain or improve cytotoxicity while reducing toxicity .

Case Studies

  • Anticancer Study :
    A study involving a series of thiazole derivatives demonstrated that compounds with specific substitutions exhibited strong antiproliferative effects against melanoma and prostate cancer cell lines, with IC50_{50} values ranging from low μM to nM levels .
  • Antiviral Evaluation :
    Another investigation assessed the antiviral efficacy of phenylthiazole derivatives against yellow fever virus, revealing significant inhibition rates and suggesting further exploration into their mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(Trifluoromethoxy)phenyl)thiazole-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of trifluoromethoxy-substituted thiazoles typically involves cyclization reactions. For example, thiazole derivatives are synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. The trifluoromethoxy group can be introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling using a trifluoromethoxy-substituted aryl boronic acid) . Key parameters include temperature (80–120°C), solvent (DMF or THF), and catalysts (Pd(PPh₃)₄). Yield optimization requires careful control of stoichiometry and exclusion of moisture .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
  • NMR : Confirm the presence of the trifluoromethoxy group via ¹⁹F NMR (δ ≈ -55 to -60 ppm) and the thiazole ring via ¹H NMR (δ 8.1–8.3 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z 317.2 for C₁₁H₆F₃NO₃S) .

Q. What solvents are compatible with this compound for in vitro assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to avoid precipitation. Solubility can be enhanced using cyclodextrins or surfactants like Tween-80 .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target binding?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the trifluoromethoxy group’s role in hydrophobic interactions and the carboxylic acid’s hydrogen-bonding potential.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • SAR Analysis : Compare with analogs (e.g., methyl or fluoro substituents) to identify critical functional groups .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (microsomal assays) and plasma protein binding. Poor in vivo activity may stem from rapid clearance or low bioavailability.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Formulation Adjustments : Switch to nanocrystal formulations or lipid-based carriers to improve absorption .

Q. What strategies mitigate interference from the trifluoromethoxy group in spectroscopic characterization?

  • Methodological Answer :

  • ¹H NMR : Suppress signal splitting caused by ¹⁹F-¹H coupling using broadband decoupling.
  • IR Spectroscopy : Differentiate C=O (1690–1710 cm⁻¹) from C-F (1100–1200 cm⁻¹) using high-resolution FTIR.
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals via slow evaporation in ethyl acetate/hexane .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values for this compound vary across kinase inhibition assays?

  • Methodological Answer : Variations arise from assay conditions (ATP concentration, enzyme isoforms) and compound aggregation. Standardize protocols:

  • Use 1 mM ATP (physiological concentration).
  • Include 0.01% Triton X-100 to prevent aggregation.
  • Validate with a reference inhibitor (e.g., staurosporine) .

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